

# Technical Monograph: Synthesis and Characterization of Chlorpromazine-d6 HCl

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## Compound of Interest

Compound Name: Chlorpromazine-d6 Hydrochloride

CAS No.: 1228182-46-4

Cat. No.: B602439

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## Executive Summary

Chlorpromazine-d6 HCl (2-chloro-10-[3-(dimethylamino-d6)propyl]phenothiazine hydrochloride) serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS) for the precise quantification of Chlorpromazine in biological matrices via LC-MS/MS. By incorporating six deuterium atoms into the terminal dimethylamine moiety, this isotopolog eliminates ionization variability and matrix effects while maintaining chromatographic co-elution with the analyte.

This guide details a high-fidelity synthesis route, moving from the preparation of the deuterated alkylating agent to the final salt formation, ensuring high isotopic enrichment (>99 atom% D) and chemical purity.

## Strategic Retrosynthesis & Pathway Design

The synthesis of Chlorpromazine-d6 is best approached via a convergent N-alkylation strategy. The phenothiazine core is commercially available, shifting the synthetic burden to the deuterated side chain.

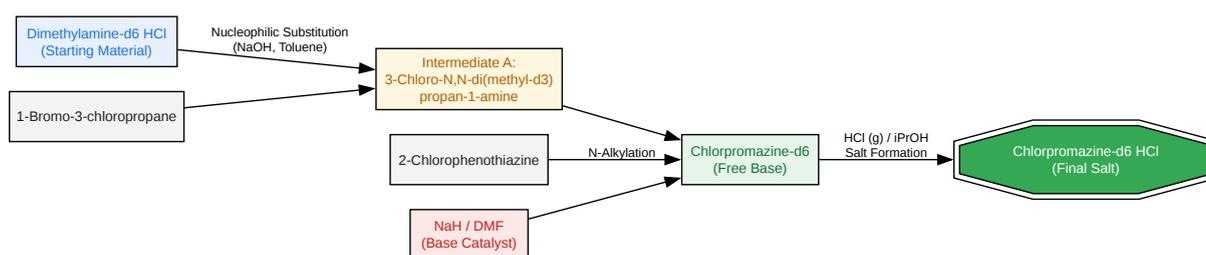
Retrosynthetic Disconnection:

- Target: Chlorpromazine-d6 HCl.[1][2]
- Disconnection: N(10)–C(side chain) bond.

- Synthons: 2-Chlorophenothiazine (nucleophile) and 3-Chloro-N,N-di(methyl-d3)propan-1-amine (electrophile).

## Visualization: Synthesis Workflow

The following diagram outlines the critical path from raw deuterated precursors to the final hydrochloride salt.



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Caption: Convergent synthesis pathway for Chlorpromazine-d6 HCl via N-alkylation of 2-chlorophenothiazine.

## Experimental Protocols

### Phase 1: Synthesis of the Deuterated Side Chain

Target: 3-Chloro-N,N-di(methyl-d3)propan-1-amine Rationale: Direct alkylation of the amine prevents the need for handling volatile deuterated gases. We utilize 1-bromo-3-chloropropane due to the selective reactivity of the bromine leaving group, minimizing polymerization.

Reagents:

- Dimethylamine-d6 hydrochloride (CAS: 53170-19-7)
- 1-Bromo-3-chloropropane (CAS: 109-70-6)
- Sodium Hydroxide (NaOH)[3]

- Toluene (Solvent)

Protocol:

- Free Basing: Dissolve Dimethylamine-d6 HCl (10.0 g, 1 eq) in minimal water. Add cold 50% NaOH solution dropwise until pH > 12 to liberate the free amine.
- Extraction: Immediately extract the volatile free amine into cold Toluene (3 x 50 mL). Dry the organic layer over anhydrous  
  
• Note: Handle quickly to avoid loss of volatile amine.
- Alkylation: Transfer the toluene solution to a reaction vessel. Add 1-bromo-3-chloropropane (1.1 eq) dropwise at 0°C.
- Reflux: Heat the mixture to 50°C for 4 hours, then reflux for 2 hours. The secondary amine acts as the nucleophile, displacing the bromine.
- Workup: Cool to room temperature. Wash with water to remove inorganic salts. The toluene layer contains the target chloro-amine intermediate.
- Validation: Check TLC (System: DCM/MeOH 9:1). Isolate via vacuum distillation if high purity is required, though the crude solution is often used directly in Phase 2.

## Phase 2: N-Alkylation of 2-Chlorophenothiazine

Target: Chlorpromazine-d6 (Free Base) Mechanism: Nucleophilic aromatic substitution at the nitrogen atom facilitated by a strong base.

Reagents:

- 2-Chlorophenothiazine (CAS: 92-39-7)
- Sodium Hydride (NaH, 60% dispersion in oil) or Sodium Amide ( )
- DMF (Anhydrous)

## Protocol:

- **Activation:** In a flame-dried 3-neck flask under Nitrogen, dissolve 2-Chlorophenothiazine (5.0 g) in anhydrous DMF (50 mL).
- **Deprotonation:** Add NaH (1.5 eq) portion-wise at 0°C. Stir for 30 minutes until hydrogen evolution ceases. The solution will darken, indicating the formation of the phenothiazine anion.
- **Coupling:** Add the toluene solution of 3-Chloro-N,N-di(methyl-d3)propan-1-amine (from Phase 1) dropwise over 20 minutes.
- **Reaction:** Heat to 80–100°C for 6–8 hours. Monitor by HPLC or TLC.
- **Quench:** Cool to 0°C and carefully quench with ice water.
- **Extraction:** Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine and water to remove DMF.
- **Purification:** Evaporate solvent. Purify the oily residue via Silica Gel Flash Chromatography (Gradient: Hexane → 10% Ethyl Acetate/Hexane) to yield the yellow oily free base.

### Phase 3: Salt Formation (Hydrochlorination)

Target: Chlorpromazine-d6 HCl Rationale: The HCl salt improves stability and water solubility for bioanalytical use.

## Protocol:

- Dissolve the purified free base in Isopropanol (IPA) or anhydrous Diethyl Ether.
- Bubble dry HCl gas through the solution (or add 2M HCl in Ether) at 0°C until the solution reaches pH ~2.
- A white to off-white precipitate will form immediately.
- Stir for 1 hour at 0°C. Filter the solid and wash with cold ether.

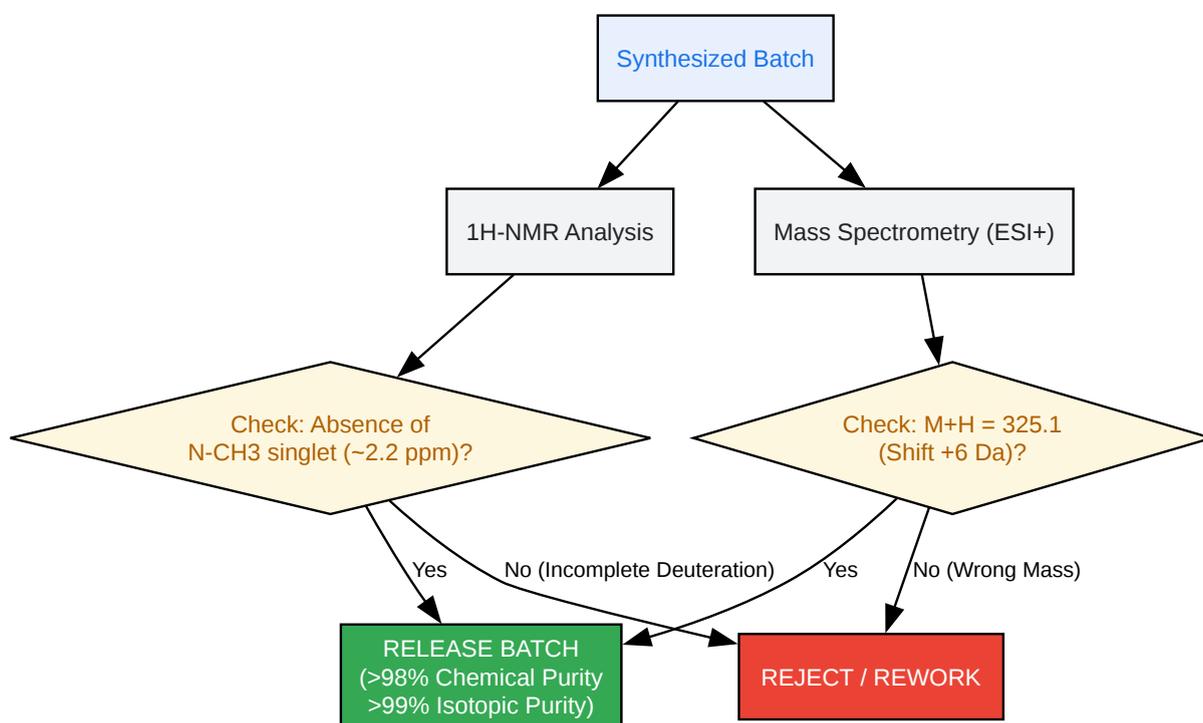
- Recrystallization: Recrystallize from IPA/Ether if necessary to remove trace impurities.
- Drying: Dry under high vacuum at 40°C for 12 hours. Store in amber vials (light sensitive).

## Characterization & Validation Logic

Trustworthiness in SIL-IS synthesis relies on proving both chemical purity and isotopic incorporation.

### Validation Schema

The following logic gate determines if the batch is released for use.



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Caption: Decision logic for the analytical validation of Chlorpromazine-d6 HCl.

## Analytical Data Summary

Parameter	Specification	Observed / Expected Data
Appearance	White to off-white crystalline powder	Conforms
1H-NMR (DMSO-d6)	Loss of N-Methyl signal	1.9-2.1 (m, 2H, -CH2-), 2.4 (t, 2H, -CH2-N), 3.9 (t, 2H, N-CH2-), 6.9-7.2 (m, 7H, Ar-H). Absent: Singlet at ~2.7 ppm ( ).
Mass Spectrometry	[M+H] <sup>+</sup> shift of +6 Da	m/z 325.1 (d6) vs 319.1 (d0).
Isotopic Enrichment	% of d0 species	< 0.5% d0 (Crucial for blank interference).
Melting Point	Thermal transition	194–196°C (Decomposition) [1].

**Key Mechanistic Insight:** In the 1H-NMR, the most critical validation is the disappearance of the strong singlet corresponding to the dimethylamine protons. In native Chlorpromazine, this integrates to 6 protons around 2.7 ppm (in DMSO/HCl salt) or 2.2 ppm (free base CDCl<sub>3</sub>). In the d6-analog, this region must be silent, confirming the integrity of the group [2].

## Handling and Stability

- **Light Sensitivity:** Phenothiazines undergo photo-oxidation, turning pink/violet upon exposure to UV light. Store in amber glass.
- **Hygroscopicity:** The HCl salt is hygroscopic.[4] Handle in a desiccated environment or glovebox.
- **Solubility:** Highly soluble in water, methanol, and DMSO.

## References

- Sigma-Aldrich. Product Information: Chlorpromazine Hydrochloride.[1][2][5][6] [Link](#)

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